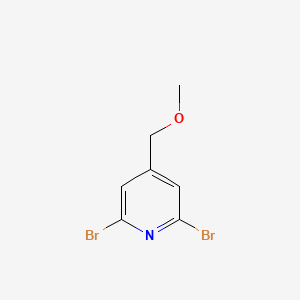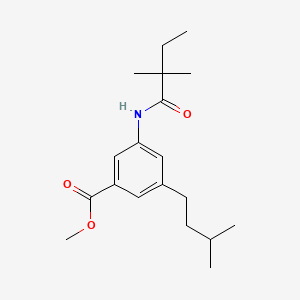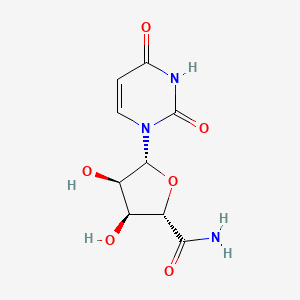![molecular formula C16H15N3O B13939167 n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine: is a chemical compound with the molecular formula C16H15N3O and a molecular weight of 265.31 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with a 4-methylphenyl group and an acetamidine moiety
準備方法
The synthesis of n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.
Substitution with 4-Methylphenyl Group:
Introduction of Acetamidine Moiety: The final step involves the reaction of the benzoxazole derivative with an acetamidine precursor under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
科学的研究の応用
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine can be compared with other similar compounds, such as:
- n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamide
- n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetonitrile
- n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetohydrazide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and potential applications
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
N'-[2-(4-methylphenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O/c1-10-3-5-12(6-4-10)16-19-14-8-7-13(18-11(2)17)9-15(14)20-16/h3-9H,1-2H3,(H2,17,18) |
InChIキー |
CDQUYIKKIPMDSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
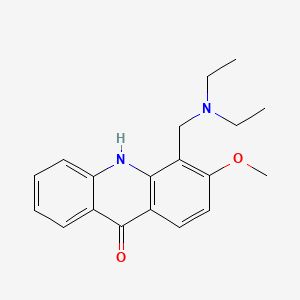
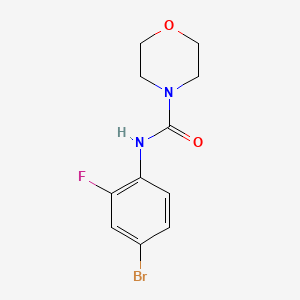
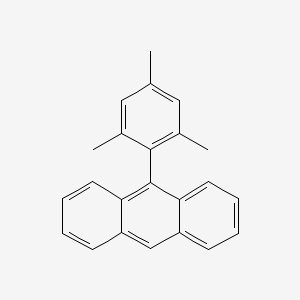
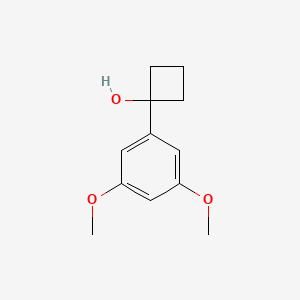
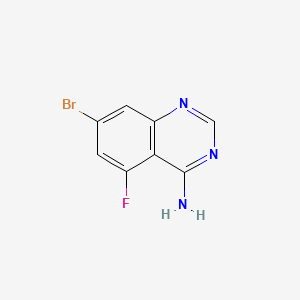
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)

